3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone
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Overview
Description
3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a pyridinone core substituted with a 2,4-dichlorobenzyl group, a hydroxy group, and a phenethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloronicotinic acid and an amine derivative.
Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable base.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or a hydroxylating agent.
Phenethyl Group Addition: The phenethyl group can be added through a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 2,4-dichlorobenzyl chloride with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone: shares structural similarities with other pyridinone derivatives such as:
Uniqueness
- The presence of both the 2,4-dichlorobenzyl and phenethyl groups in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile.
Biological Activity
3-(2,4-dichlorobenzyl)-4-hydroxy-1-phenethyl-2(1H)-pyridinone is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyridinones, characterized by a pyridine ring substituted with various functional groups. The presence of a dichlorobenzyl group and a hydroxy group contributes to its reactivity and biological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H17Cl2NO2, with a molecular weight of approximately 361.23 g/mol. The compound's structure can be analyzed as follows:
Feature | Description |
---|---|
Pyridine Ring | Central structure providing basicity and reactivity |
Dichlorobenzyl Group | Enhances lipophilicity and potential biological activity |
Hydroxy Group | Capable of forming hydrogen bonds and participating in nucleophilic reactions |
The combination of hydrophobic (dichlorobenzyl) and hydrophilic (hydroxy) properties may enhance the compound's bioavailability and pharmacokinetic profile.
Antitumor Activity
Research has indicated that pyridinone derivatives, including this compound, exhibit significant antitumor properties. The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer cell proliferation and survival. For instance, studies have shown that compounds with similar structures can inhibit the activity of kinases involved in various signaling pathways critical for tumor growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Its ability to inhibit enzymes involved in inflammatory pathways suggests that it could be effective in treating conditions characterized by excessive inflammation. The hydroxy group may play a pivotal role in modulating these pathways by interacting with key molecular targets .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds within this class have shown effectiveness against various bacterial strains, potentially making them candidates for developing new antimicrobial agents .
Neuropharmacological Potential
While less explored, there is emerging interest in the neuropharmacological effects of this compound. Similar pyridinone derivatives have been evaluated for their ability to modulate neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression or anxiety .
Study 1: Antitumor Activity Assessment
A study conducted on structurally similar pyridinone derivatives demonstrated their efficacy in inhibiting tumor cell lines derived from breast cancer. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis among cancer cells .
Study 2: Anti-inflammatory Mechanism Investigation
In vitro assays revealed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in managing chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound better, it is useful to compare it with other related compounds:
Compound | Key Features | Biological Activity |
---|---|---|
3-Acetyl-4-hydroxy-1-methyl-2(1H)-pyridinone | Acetyl group instead of dichlorobenzyl | Moderate anti-inflammatory effects |
6-Methyl-4-hydroxy-2(1H)-pyridinone | Methyl substitution | Exhibits different pharmacological profiles |
5-Fluoro-3-(trifluoromethyl)-2(1H)-pyridinone | Trifluoromethyl group | Enhanced metabolic stability but reduced activity |
The presence of both hydrophobic and hydrophilic groups in this compound likely enhances its binding affinity to biological targets compared to its analogs.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-(2-phenylethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c21-16-7-6-15(18(22)13-16)12-17-19(24)9-11-23(20(17)25)10-8-14-4-2-1-3-5-14/h1-7,9,11,13,24H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGROQGMQQLFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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